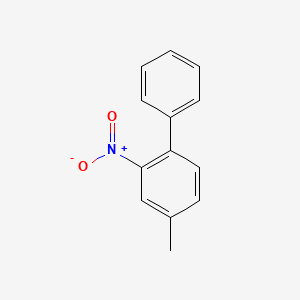
2-Nitro-4-methylbiphenyl
Cat. No. B8794120
M. Wt: 213.23 g/mol
InChI Key: CAXAVZJOAGEUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08338605B2
Procedure details


To a solution of commercially available 1-bromo-4-methyl-2-nitro-benzene (0.107 g, 0.49 mmol) in anhydrous toluene (3 mL) was added CsCO3 (0.305 g, 0.94 mmol) followed by phenylboronic acid (0.062 g, 0.49 mmol) and 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3.]undecane as a 0.1M solution in toluene (0.200 mL, 4 mole %). Nitrogen was bubbled through the resulting suspension for three minutes then palladium acetate (0.0043 g, 4 mole %) was added, the reaction vessel sealed and immersed in an 80° C. oil bath and heated for 22 hours. Subsequent filtration through celite and removal of volatiles under vacuum gave the crude product (0.105 g, 100%), which was sufficiently pure for use as isolated.

[Compound]
Name
CsCO3
Quantity
0.305 g
Type
reactant
Reaction Step One



[Compound]
Name
2,8,9-triisobutyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.107 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
[Compound]
|
Name
|
CsCO3
|
|
Quantity
|
0.305 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.062 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Step Three
[Compound]
|
Name
|
2,8,9-triisobutyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCC
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled through the resulting suspension for three minutes
|
|
Duration
|
3 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
palladium acetate (0.0043 g, 4 mole %) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction vessel sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
immersed in an 80° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 22 hours
|
|
Duration
|
22 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Subsequent filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through celite and removal of volatiles under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.105 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
